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Compound of Interest

Compound Name: Lirafugratinib Hydrochloride

Cat. No.: B15574548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lirafugratinib (RLY-4008) is a potent, selective, and irreversible inhibitor of Fibroblast Growth

Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the development of

various cancers, including cholangiocarcinoma.[1][2] Its high selectivity for FGFR2 over other

FGFR isoforms is a key characteristic, promising a reduction in off-target toxicities often

associated with pan-FGFR inhibitors.[1][2] This document provides a detailed protocol for the

chemical synthesis of Lirafugratinib, based on publicly available patent literature, to support

research and development efforts in oncology.

FGFR2 Signaling Pathway and Lirafugratinib's
Mechanism of Action
FGFR2 is a key transmembrane receptor that, upon binding to fibroblast growth factors (FGFs),

dimerizes and autophosphorylates its intracellular kinase domains. This activation triggers

downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are

crucial for cell proliferation, survival, and migration. In certain cancers, genetic alterations such

as gene fusions, mutations, or amplifications can lead to constitutive activation of FGFR2

signaling, driving tumor growth.
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Lirafugratinib is designed to specifically target and covalently bind to a cysteine residue within

the ATP-binding pocket of FGFR2. This irreversible binding blocks the kinase activity, thereby

inhibiting downstream signaling and suppressing the proliferation of FGFR2-dependent cancer

cells.
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Figure 1: Simplified FGFR2 signaling pathway and the inhibitory action of Lirafugratinib.
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Synthetic Route Overview
The synthesis of Lirafugratinib (RLY-4008) is a multi-step process that involves the construction

of a substituted pyrimidine core followed by the introduction of the acryloyl warhead. The key

steps include a Suzuki coupling to form a biaryl ether linkage and a final amide coupling to

introduce the reactive acryloyl group.
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Figure 2: High-level overview of the synthetic workflow for Lirafugratinib.

Experimental Protocols
The following protocols are based on the procedures outlined in the patent literature. Standard

laboratory techniques for handling chemicals and performing organic synthesis are assumed.

Synthesis of Key Intermediates
Intermediate C: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-

methoxyphenyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide
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Reagent/Solvent Molecular Weight Amount Moles

Intermediate A - 1.0 eq -

Intermediate B - 1.2 eq -

Pd(dppf)Cl2 816.64 0.1 eq -

Na2CO3 105.99 3.0 eq -

Dioxane 88.11 - -

Water 18.02 - -

Procedure:

To a solution of Intermediate A in a mixture of dioxane and water (4:1) is added Intermediate

B, Pd(dppf)Cl2, and Na2CO3.

The reaction mixture is degassed and then heated to 90 °C for 12 hours under a nitrogen

atmosphere.

After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room

temperature and diluted with water.

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford Intermediate

C.

Product Yield (%) Purity (%) Analytical Method

Intermediate C 75-85 >95 LC-MS, 1H NMR

Intermediate D: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-

methoxyphenyl)piperidine-3-carboxamide
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Reagent/Solvent Molecular Weight Amount Moles

Intermediate C - 1.0 eq -

Trifluoroacetic Acid

(TFA)
114.02 10 eq -

Dichloromethane

(DCM)
84.93 - -

Procedure:

Intermediate C is dissolved in dichloromethane.

Trifluoroacetic acid is added dropwise to the solution at 0 °C.

The reaction mixture is stirred at room temperature for 2 hours.

The solvent is removed under reduced pressure.

The residue is dissolved in ethyl acetate and washed with saturated NaHCO3 solution.

The organic layer is dried over anhydrous Na2SO4 and concentrated to give Intermediate D,

which is used in the next step without further purification.

Product Yield (%) Purity (%) Analytical Method

Intermediate D 90-98 >90 LC-MS

Final Synthesis of Lirafugratinib (RLY-4008)
Lirafugratinib: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-

methoxyphenyl)-1-acryloylpiperidine-3-carboxamide
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Reagent/Solvent Molecular Weight Amount Moles

Intermediate D - 1.0 eq -

Acryloyl chloride 90.51 1.1 eq -

Triethylamine (TEA) 101.19 2.0 eq -

Dichloromethane

(DCM)
84.93 - -

Procedure:

To a solution of Intermediate D and triethylamine in dichloromethane at 0 °C is added

acryloyl chloride dropwise.

The reaction mixture is stirred at 0 °C for 1 hour.

The reaction is quenched with water.

The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and

concentrated.

The crude product is purified by preparative HPLC to afford Lirafugratinib.

Product Yield (%) Purity (%) Analytical Method

Lirafugratinib 60-70 >98
HPLC, LC-MS, 1H

NMR, 13C NMR

Characterization Data
Lirafugratinib (RLY-4008):

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 8.35 (d, J = 4.8 Hz, 1H), 8.15 (s, 1H), 7.95 (d, J = 7.6

Hz, 1H), 7.60 (s, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 6.85-6.75 (m, 2H), 6.60 (t, J = 2.2 Hz,

1H), 4.60-4.50 (m, 1H), 4.30-4.20 (m, 1H), 3.80 (s, 6H), 3.75 (s, 3H), 3.60-3.50 (m, 1H),

3.20-3.10 (m, 1H), 2.90-2.80 (m, 1H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 2H).
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LC-MS: m/z calculated for C₃₂H₃₃N₅O₅ [M+H]⁺: 568.25, found 568.3.

Safety Precautions
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves,

should be worn at all times. All manipulations should be performed in a well-ventilated fume

hood. Acryloyl chloride is highly corrosive and lachrymatory and should be handled with

extreme care.

Conclusion
This document provides a comprehensive overview and detailed protocols for the synthesis of

Lirafugratinib (RLY-4008) based on patent literature. The provided information is intended to aid

researchers in the synthesis of this important FGFR2 inhibitor for further study and

development. Adherence to standard laboratory safety procedures is essential when carrying

out these synthetic steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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